molecular formula C5H9NO B13038477 4-Hydroxy-3-methylbutanenitrile

4-Hydroxy-3-methylbutanenitrile

Cat. No.: B13038477
M. Wt: 99.13 g/mol
InChI Key: ASRMXDBLGXVLGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-3-methylbutanenitrile (CAS 64404-55-3), with the molecular formula C5H9NO and a molecular weight of 99.13 g/mol, is a valuable chemical intermediate in organic synthesis and biochemical research . Its primary researched application is as a key precursor in the synthesis of 3-hydroxy-3-methylbutyrate (HMB), a compound of significant interest in metabolic studies . The synthetic pathway involves a ring-opening reaction of isobutylene oxide with cyanide to yield 3-hydroxy-3-methylbutyronitrile, which is this product . Subsequent hydrolysis, which can be efficiently catalyzed by enzymes like nitrilase or a combination of nitrile hydratase and amidase, converts the nitrile into the valuable HMB compound . This enzymatic route represents a modern and sustainable alternative to traditional chemical synthesis. Researchers value this compound for its role in exploring more efficient and greener production processes for HMB and related molecules. The structure features both a hydroxyl group and a nitrile group, making it a versatile building block for further chemical modifications and a subject of study in enzymatic conversion mechanisms . This product is intended for laboratory research purposes only and is not classified or tested for human consumption, diagnostic use, or any veterinary applications.

Properties

IUPAC Name

4-hydroxy-3-methylbutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c1-5(4-7)2-3-6/h5,7H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASRMXDBLGXVLGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC#N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stereoselective Reduction of Precursors

One common approach to synthesize (3R)-4-Hydroxy-3-methylbutanenitrile involves the stereoselective reduction of suitable nitrile precursors. The use of chiral catalysts or enantiomerically pure starting materials is critical to control the stereochemistry at the 3R position. For example, nucleophilic substitution reactions employing bases like potassium carbonate in aprotic solvents such as dimethylformamide (DMF) can improve yields and selectivity.

Substrate Base/Solvent Temperature Yield (%) Enantiomeric Excess (ee) Reference
Propargyl bromide + K₂CO₃ DMF 25°C 90 Not reported
Chiral precursor Et₃N/CH₂Cl₂ –10°C 75 92% (3R)

Lower temperatures (0–25°C) minimize racemization, and chromatographic purification (e.g., chiral HPLC) is essential to isolate the desired enantiomer with high purity.

Reaction of Isobutyraldehyde with Hydrogen Cyanide

Another established method involves the reaction of isobutyraldehyde with hydrogen cyanide under mild conditions, catalyzed by bases such as sodium hydroxide or potassium cyanide. This method provides a straightforward route to 4-hydroxy-3-methylbutanenitrile with controlled reaction parameters.

Reactants Catalyst/Base Conditions Notes Reference
Isobutyraldehyde + HCN NaOH or KCN Mild temperature, aqueous Industrial scale uses continuous flow reactors for safety and efficiency

This method requires careful handling due to the toxicity of hydrogen cyanide. Industrial processes optimize mixing and reaction control to maximize yield and minimize by-products.

Multi-Step Synthesis via Dibromo Intermediates

A complex but effective synthesis involves the preparation of intermediates such as (E)-1,4-dibromo-2-methylbut-2-ene, followed by reaction with acetate and subsequent hydrolysis and purification steps to yield the target compound or related amine derivatives.

Key steps in this method include:

  • Bromination of isoprene at low temperatures (-40 to -30 °C).
  • Reaction with sodium acetate in ethanol under reflux.
  • Treatment with sodium hydroxide solution at elevated temperatures.
  • Acidification with concentrated hydrochloric acid and purification.
Step Reagents/Conditions Reaction Time Yield (%) Notes Reference
Bromination of isoprene Br₂, chlorobutane, -40 to -30 °C 2.5 hours ~95% pure Column chromatography purification
Reaction with NaOAc in EtOH NaOAc, ethanol, reflux 2–5 hours 46–56% TLC monitoring, nitrogen atmosphere
Alkaline hydrolysis 20% NaOH, reflux at 80 °C 1–3 hours - TLC monitoring
Acidification and purification HCl, methanol, reflux, low temp filtration 1–3 hours - Final distillation to oily product

This multi-step method offers moderate yields (46–56%) with relatively simple reaction steps and cost-effective purification.

  • Chiral Catalysts: BINOL-derived systems and other chiral ligands enhance enantioselectivity in nucleophilic substitution reactions.
  • Bases: Potassium carbonate, sodium hydroxide, and potassium cyanide serve as bases or catalysts depending on the route.
  • Solvents: Aprotic solvents like DMF and dichloromethane are common for substitution reactions, while ethanol and chlorobutane are used in bromination and acetate substitution steps.
  • Chromatography: Chiral HPLC is critical for isolating enantiomerically pure products, especially when stereochemistry is a concern.
  • Spectroscopy: ^1H and ^13C NMR confirm structure; FT-IR identifies functional groups such as nitrile (strong absorption near 2250 cm⁻¹).
  • Thin Layer Chromatography (TLC): Used extensively to monitor reaction progress in multi-step syntheses.
Method Key Reactants/Intermediates Catalysts/Bases Conditions Yield (%) Notes Reference
Stereoselective reduction Nitrile precursors Chiral catalysts, K₂CO₃ 0–25 °C, DMF solvent 75–90 High enantiomeric excess with chiral catalysts
Isobutyraldehyde + HCN reaction Isobutyraldehyde + HCN NaOH, KCN Mild, aqueous Not specified Industrial continuous flow possible
Multi-step dibromo intermediate (E)-1,4-dibromo-2-methylbut-2-ene NaOAc, NaOH, HCl Reflux, 2–5 h per step 46–56 Multi-step with chromatography

The preparation of this compound can be achieved through several synthetic routes, each with distinct advantages:

  • Stereoselective reductions provide high enantiomeric purity but may require specialized catalysts.
  • Direct cyanohydrin formation from isobutyraldehyde and hydrogen cyanide is straightforward but involves handling toxic reagents.
  • Multi-step synthesis via dibromo intermediates offers a practical approach with moderate yields and scalable purification.

Selection of the method depends on the desired scale, stereochemical requirements, and available infrastructure. Analytical techniques such as chiral HPLC and NMR are indispensable for confirming product purity and structure.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-methylbutanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Hydroxy-3-methylbutanenitrile is an organic compound with a hydroxyl group and a nitrile functional group, with the molecular formula C5H9NOC_5H_9NO and a molecular weight of approximately 99.13 g/mol. It is applicable in various biochemical processes and organic synthesis. The specific arrangement of its functional groups gives it unique reactivity patterns and biological activities.

Synthesis of this compound

This compound can be synthesized through various methods. One common synthetic route involves reacting 2-hydroxy-2-methyl-1-bromopropane with sodium cyanide (NaCN) in an aqueous medium. This reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the nitrile group:

CH3C(OH)(CH3)CH2Br+NaCNCH3C(OH)(CH3)CH2CN+NaBrCH_3C(OH)(CH_3)CH_2Br+NaCN\rightarrow CH_3C(OH)(CH_3)CH_2CN+NaBr

The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting material. In an industrial setting, continuous flow processes, catalysts, and optimized reaction conditions enhance efficiency, yield, production scale, and purity.

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-methylbutanenitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups play a crucial role in its reactivity and binding affinity. The compound can form hydrogen bonds and undergo nucleophilic attacks, leading to various biochemical and chemical transformations .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share functional or structural similarities with 4-hydroxy-3-methylbutanenitrile:

Compound Structure Functional Groups Molecular Weight (g/mol) Key Features
This compound Aliphatic chain: CH₂-CH(CH₃)-CH(OH)-CN Nitrile, hydroxyl, methyl 99.14 (calculated) Aliphatic backbone; polar due to -OH and -CN; potential for hydrolysis to acids.
4-Hydroxy-3-methylbenzonitrile Aromatic ring with -CN, -OH, -CH₃ Nitrile, hydroxyl, methyl 133.15 Aromatic system; increased stability; UV absorption due to conjugation .
Methyl 4-hydroxybutanoate Aliphatic ester: CH₂-CH₂-CH(OH)-COOCH₃ Ester, hydroxyl 118.13 Ester group enhances volatility; hydrolyzes to 4-hydroxybutanoic acid .
3-(4-Hydroxy-3-methyl-phenyl)propanenitrile Aromatic ring with -CN and aliphatic chain Nitrile, hydroxyl, methyl, phenyl 173.20 (estimated) Combines aromatic and aliphatic nitriles; higher steric hindrance .

Research Findings and Data Gaps

  • Synthetic Routes: Aromatic nitriles (e.g., 4-Hydroxy-3-methylbenzonitrile) are often synthesized via cyanation of phenolic precursors , whereas aliphatic nitriles may derive from aldol reactions or cyanohydrin formations.
  • Thermodynamic Data: Experimental melting/boiling points for this compound are unavailable, but analogs suggest lower volatility compared to esters (e.g., Methyl 4-hydroxybutanoate, boiling point ~200°C ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.